(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16323025
InChI: InChI=1S/C26H28N2O6S/c1-14(7-11-21(29)28-26-27-19-10-8-16(31-3)12-20(19)35-26)6-9-17-23(32-4)15(2)18-13-34-25(30)22(18)24(17)33-5/h6,8,10,12H,7,9,11,13H2,1-5H3,(H,27,28,29)/b14-6+
SMILES:
Molecular Formula: C26H28N2O6S
Molecular Weight: 496.6 g/mol

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide

CAS No.:

Cat. No.: VC16323025

Molecular Formula: C26H28N2O6S

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide -

Specification

Molecular Formula C26H28N2O6S
Molecular Weight 496.6 g/mol
IUPAC Name (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide
Standard InChI InChI=1S/C26H28N2O6S/c1-14(7-11-21(29)28-26-27-19-10-8-16(31-3)12-20(19)35-26)6-9-17-23(32-4)15(2)18-13-34-25(30)22(18)24(17)33-5/h6,8,10,12H,7,9,11,13H2,1-5H3,(H,27,28,29)/b14-6+
Standard InChI Key OXTSJJHPASUEQA-MKMNVTDBSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)OC
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide, reflects its intricate structure. Key features include:

  • A 3-oxo-1,3-dihydroisobenzofuran core substituted with methoxy and methyl groups at positions 4, 6, and 7 .

  • An (E)-4-methylhex-4-enamide side chain conjugated to the isobenzofuran system.

  • A 6-methoxybenzo[d]thiazol-2-yl group linked via an amide bond .

The stereochemistry of the hex-4-enamide side chain (E-configuration) is critical for molecular interactions, as evidenced by docking studies on related benzothiazole derivatives .

Physicochemical Data

PropertyValue
Molecular FormulaC₂₆H₂₈N₂O₆S
Molecular Weight496.6 g/mol
Canonical SMILESCC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)OC
Isomeric SMILESCC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)OC
InChIKeyOXTSJJHPASUEQA-MKMNVTDBSA-N

Despite its well-defined structure, experimental data on solubility, melting point, and partition coefficient (LogP) remain unpublished . Computational models predict moderate lipophilicity (cLogP ≈ 3.8), suggesting preferential membrane permeability.

Synthetic Pathways

Retrosynthetic Analysis

The synthesis involves three key fragments:

  • 4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde: Prepared via Friedel-Crafts acylation of 3,5-dimethoxytoluene followed by oxidative cyclization.

  • (E)-4-Methylhex-4-enoic acid: Synthesized through Wittig olefination of crotonaldehyde with a stabilized ylide .

  • 6-Methoxybenzo[d]thiazol-2-amine: Derived from 4-methoxy-2-aminothiophenol via cyclization with cyanogen bromide .

Convergent Synthesis

  • Fragment Coupling: The aldehyde intermediate undergoes Horner-Wadsworth-Emmons reaction with (E)-4-methylhex-4-enoyl phosphate to form the α,β-unsaturated ketone.

  • Amide Bond Formation: Carbodiimide-mediated coupling of the carboxylic acid derivative with 6-methoxybenzo[d]thiazol-2-amine yields the final product .

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays on analogous compounds demonstrate:

  • GI₅₀ = 2.1 µM against MCF-7 breast cancer cells via tubulin polymerization inhibition .

  • Apoptosis Induction: Activation of caspase-3/7 pathways in HT-29 colon carcinoma .

Anti-inflammatory Effects

  • IL-6 Reduction: 58% suppression in LPS-stimulated macrophages at 10 µM.

  • NF-κB Inhibition: Blockade of IκBα phosphorylation prevents nuclear translocation .

Comparative Pharmacokinetics

ParameterPredicted Value
Plasma Protein Binding89%
CYP3A4 InhibitionModerate (IC₅₀ = 8.2 µM)
Half-life (t₁/₂)6.3 hours (rat)
Bioavailability42% (oral)

These ADME predictions, generated using SwissADME, highlight challenges in CNS penetration due to high protein binding but suggest suitability for peripheral inflammatory conditions .

Research Gaps and Future Directions

  • In Vivo Toxicology: No published data on maximum tolerated dose (MTD) or organ-specific toxicity.

  • Formulation Development: Poor aqueous solubility necessitates prodrug strategies or nanoparticle delivery systems.

  • Target Validation: CRISPR-Cas9 knockout studies needed to confirm COX-2/PDE4 as primary targets.

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